molecular formula C12H19NOS B14905736 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide

Cat. No.: B14905736
M. Wt: 225.35 g/mol
InChI Key: PIRFIQPZVRJHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing various biological pathways . The exact molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

5-ethyl-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H19NOS/c1-5-10-9(4)6-11(15-10)12(14)13-7-8(2)3/h6,8H,5,7H2,1-4H3,(H,13,14)

InChI Key

PIRFIQPZVRJHSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NCC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.